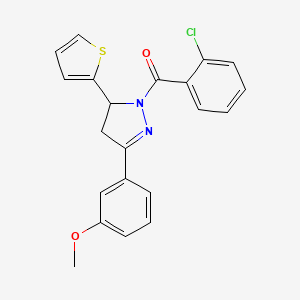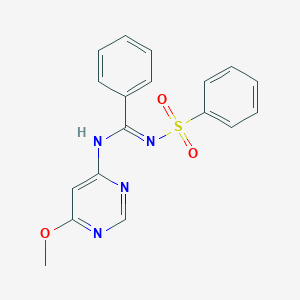![molecular formula C16H20N4O B4109094 N-{3-[2-(dimethylamino)-5,6-dimethylpyrimidin-4-yl]phenyl}acetamide](/img/structure/B4109094.png)
N-{3-[2-(dimethylamino)-5,6-dimethylpyrimidin-4-yl]phenyl}acetamide
Vue d'ensemble
Description
N-{3-[2-(dimethylamino)-5,6-dimethylpyrimidin-4-yl]phenyl}acetamide, commonly referred to as DMXAA, is a small molecule that has gained significant attention in the field of cancer research. It was first discovered in the late 1990s and has since been studied extensively for its potential as an anticancer agent.
Mécanisme D'action
The exact mechanism of action of DMXAA is not fully understood. However, it is believed to activate the STING (stimulator of interferon genes) pathway, leading to the production of type I interferons and other cytokines. This, in turn, triggers an immune response that results in tumor necrosis and inhibition of angiogenesis.
Biochemical and Physiological Effects:
DMXAA has been shown to have a variety of biochemical and physiological effects. It induces the production of cytokines, including type I interferons, tumor necrosis factor-alpha, and interleukin-6. Additionally, DMXAA has been shown to increase vascular permeability and cause vasodilation, leading to increased blood flow to tumors.
Avantages Et Limitations Des Expériences En Laboratoire
DMXAA has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. Additionally, it has been extensively studied in preclinical models and has shown promising results in various cancer types. However, DMXAA has several limitations as well. It has poor solubility in water and requires the use of organic solvents for administration. Additionally, its mechanism of action is not fully understood, which may limit its clinical application.
Orientations Futures
There are several future directions for research on DMXAA. One area of interest is the development of novel formulations that improve its solubility and bioavailability. Additionally, further studies are needed to fully understand its mechanism of action and identify potential biomarkers for patient selection. Finally, clinical trials are needed to evaluate its safety and efficacy in humans.
Conclusion:
In conclusion, DMXAA is a small molecule that has shown promising results as an anticancer agent in preclinical studies. Its mechanism of action is not fully understood, but it is believed to activate the STING pathway, leading to an immune response that results in tumor necrosis and inhibition of angiogenesis. DMXAA has several advantages for lab experiments, including its small size and extensive preclinical data. However, it also has several limitations, including poor solubility and an incomplete understanding of its mechanism of action. Future research is needed to fully evaluate its potential as a cancer therapy.
Applications De Recherche Scientifique
DMXAA has been extensively studied for its potential as an anticancer agent. It has been shown to induce tumor necrosis and inhibit angiogenesis in various cancer models, including melanoma, lung cancer, and colon cancer. Additionally, DMXAA has been shown to enhance the efficacy of radiation therapy and chemotherapy in preclinical studies.
Propriétés
IUPAC Name |
N-[3-[2-(dimethylamino)-5,6-dimethylpyrimidin-4-yl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-10-11(2)17-16(20(4)5)19-15(10)13-7-6-8-14(9-13)18-12(3)21/h6-9H,1-5H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFHQEWDQXARJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1C2=CC(=CC=C2)NC(=O)C)N(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-bromo-N-({[4-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4109012.png)

![1-{4-[(ethylthio)acetyl]-1-piperazinyl}-4-phenylphthalazine](/img/structure/B4109036.png)
![2-{5-[4-(3-isopropoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B4109043.png)



![1-[2-(4-methoxyphenoxy)propanoyl]-4-piperidinecarboxamide](/img/structure/B4109071.png)

![4-bromo-5-[4-(methylsulfonyl)-1-piperazinyl]-2-phenyl-3(2H)-pyridazinone](/img/structure/B4109086.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4109102.png)
![1-[(4-propionylphenoxy)acetyl]imidazolidin-4-one](/img/structure/B4109107.png)

![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4109116.png)